
3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in is a complex organic compound with a unique structure that includes multiple functional groups such as phosphates, amines, and esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Key steps include:
Formation of the Core Structure: This involves the condensation of appropriate starting materials under controlled conditions to form the backbone of the molecule.
Functional Group Introduction: Specific reagents and catalysts are used to introduce the phosphate, amine, and ester groups. This may involve reactions such as phosphorylation, amidation, and esterification.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Catalyst Selection: Efficient catalysts are used to accelerate reactions and improve selectivity.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s phosphate and amine groups are particularly important for its binding to enzymes and receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,innersalt,4-oxide
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,innersalt
Uniqueness
Compared to similar compounds, 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in research and industrial applications where such properties are desired.
Eigenschaften
CAS-Nummer |
112015-19-7 |
|---|---|
Molekularformel |
C26H52NO8P |
Molekulargewicht |
539.667 |
IUPAC-Name |
[(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1/i26+2 |
InChI-Schlüssel |
XPAXRSJGGFVTFM-RDTUGCKQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)
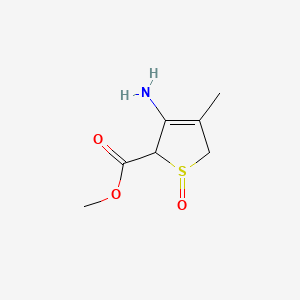
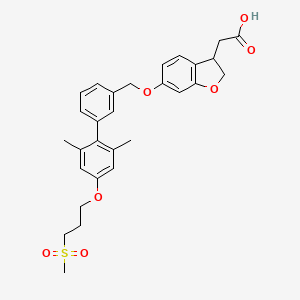
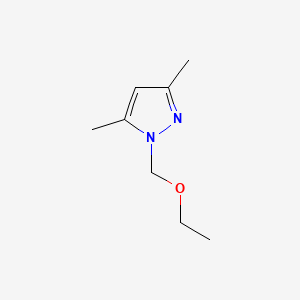
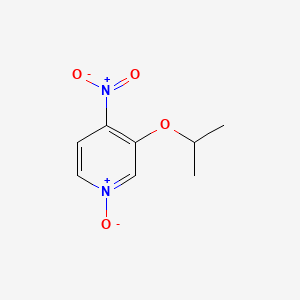
![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)

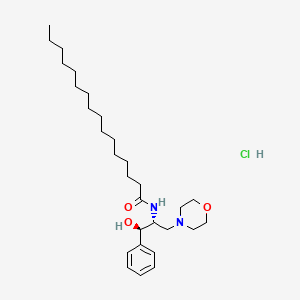
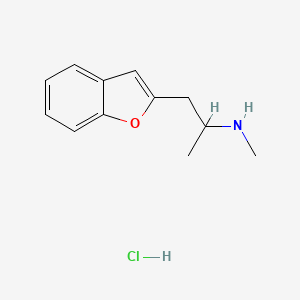
![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)
